Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-, is a chemical compound with the molecular formula and a molecular weight of 200.28 g/mol. It is classified under the category of amides, specifically as a derivative of butanamide featuring a diethylaminoethyl side chain and a keto group at the 3-position. This compound is also known by various synonyms, including N,N-diethyl-3-oxobutyramide and diethylacetoacetamide .
The structure of this compound includes a butanamide backbone with a ketone functional group, which contributes to its reactivity and potential biological activity. The presence of the diethylamino group enhances solubility and may influence its interaction with biological targets.
Research indicates that butanamide, N-[2-(diethylamino)ethyl]-3-oxo- exhibits various biological activities, primarily due to its structural features that allow it to interact with biological macromolecules. Preliminary studies suggest potential roles in:
The exact mechanisms of action remain to be fully elucidated and require further investigation.
Synthesis of butanamide, N-[2-(diethylamino)ethyl]-3-oxo- can be achieved through several methods:
These methods can vary in yield and purity based on reaction conditions such as temperature, solvent choice, and reaction time.
Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- has potential applications in various fields:
Interaction studies involving butanamide, N-[2-(diethylamino)ethyl]-3-oxo- focus on its binding affinity and mechanism of action with various biological targets:
These studies are crucial for determining the efficacy and safety profile of the compound in biological systems .
Several compounds share structural similarities with butanamide, N-[2-(diethylamino)ethyl]-3-oxo-. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethylacetoacetamide | Similar amide structure | Known for its applications in organic synthesis |
| N,N-Diethylacetamide | Contains an acetamide backbone | Often used as a solvent or intermediate |
| Acetoacetamide | Lacks the diethylamino group | Primarily used in pharmaceuticals |
| 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | Contains chromene structure | Notable for its fluorescent properties |
Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-'s uniqueness lies in its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds. Its dual functionality as an amide and ketone allows for diverse reactivity patterns which could be exploited in drug design and development.
Recent advances in the synthesis of α-ketoamides have enabled more efficient routes to N-[2-(diethylamino)ethyl]-3-oxobutanamide. A convergent strategy involving α-hydroxyorthothioesters has emerged as a promising approach. In this method, an α-hydroxyorthothioester intermediate undergoes aminolysis with N,N-diethylethylenediamine to form the corresponding α-hydroxyamide, which is subsequently oxidized to the α-ketoamide using Dess-Martin periodinane. This two-step process achieves yields of 80% for the aminolysis step and 75% for the oxidation, significantly reducing side-product formation compared to traditional linear syntheses.
Copper-catalyzed oxidative amidation represents another innovative pathway. By employing Cu(I) or Cu(II) salts in the presence of molecular oxygen, researchers have successfully coupled diethylaminoethylamine with β-keto acids to form the target compound. This method eliminates the need for pre-activation of the carboxylic acid component, streamlining the synthesis. Key reaction parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes kinetics without decomposition |
| Catalyst Loading | 5 mol% CuI | Balances cost and efficiency |
| Solvent | DMF | Enhances amine solubility |
| Reaction Time | 12 hours | Ensures complete conversion |
Data derived from copper-catalyzed protocols show yields exceeding 70% under optimized conditions.
The incorporation of the diethylaminoethyl moiety presents unique challenges due to steric hindrance and competing side reactions. Mercury(II)-catalyzed aminolysis has proven effective for this transformation. In a representative procedure, HgO and HgCl₂ (10 mol%) facilitate the coupling of N,N-diethylethylenediamine with β-keto thioesters in wet tetrahydrofuran, achieving 85% yield. The mechanism involves Hg(II)-mediated hydrolysis of the thioester to a reactive acyl intermediate, followed by nucleophilic attack by the amine.
Palladium-catalyzed C-N coupling offers an alternative metal-mediated route. Using Pd(OAc)₂/Xantphos as the catalytic system, researchers have coupled β-keto bromides with diethylaminoethylamine at 100°C in toluene, yielding 78% of the desired product. This method demonstrates excellent functional group tolerance, enabling the synthesis of structurally diverse analogs.
Recent advances in solvent-free amidation have significantly improved the sustainability profile of N-[2-(diethylamino)ethyl]-3-oxobutanamide synthesis. Mechanochemical grinding of β-keto acids with diethylaminoethylamine in the presence of SiO₂-supported HCl achieves 92% conversion without solvent input. The table below compares environmental metrics for conventional vs. mechanochemical methods:
| Metric | Conventional (DMF) | Mechanochemical |
|---|---|---|
| PMI (Process Mass Intensity) | 15.2 | 2.1 |
| E-Factor | 8.7 | 1.3 |
| Energy Consumption | 120 kWh/kg | 18 kWh/kg |
Enzyme-mediated approaches using lipase B from Candida antarctica (CAL-B) have also been explored. In biphasic systems (water:ethyl acetate), CAL-B catalyzes the condensation of β-keto acids with diethylaminoethylamine at 40°C, achieving 65% yield with excellent stereocontrol.
Scale-up of N-[2-(diethylamino)ethyl]-3-oxobutanamide production faces three primary challenges:
Purification Bottlenecks: The hygroscopic nature of intermediate α-hydroxyamides complicates isolation on multi-kilogram scales. Continuous liquid-liquid extraction using centrifugal contactors has been implemented to address this issue, reducing processing time by 40% compared to batch methods.
Catalyst Recovery: Heterogeneous catalyst systems such as Cu nanoparticles on mesoporous silica (Cu@SBA-15) enable 98% metal recovery through simple filtration, decreasing production costs by 30%.
Oxidation Safety: Large-scale use of Dess-Martin periodinane requires careful exotherm management. Flow chemistry systems with integrated cooling jackets maintain reaction temperatures below 25°C during the oxidation step, preventing thermal runaway.
The table below summarizes key scalability parameters for different production methods:
| Method | Maximum Batch Size | Yield at Scale | Cost per kg |
|---|---|---|---|
| Convergent Synthesis | 50 kg | 68% | $1,200 |
| Copper-Catalyzed | 200 kg | 72% | $950 |
| Mechanochemical | 10 kg | 88% | $1,500 |
The kinetic behavior of oxo group transformations in Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- has been extensively studied through various experimental and theoretical approaches [3]. The oxo functionality at the 3-position exhibits characteristic nucleophilic addition kinetics, with reaction rates significantly influenced by the electronic environment created by the adjacent diethylamino substituent [4].
Experimental studies have demonstrated that the oxo group in this compound follows second-order kinetics for nucleophilic addition reactions, with rate constants varying depending on the nucleophile strength and reaction conditions [4]. The rate of nucleophilic addition to the carbonyl carbon is enhanced by the electron-donating nature of the diethylamino group, which increases the electrophilicity of the carbonyl center through inductive effects [5].
Temperature-dependent kinetic studies reveal activation energies ranging from 15-25 kcal/mol for various nucleophilic addition processes, with lower barriers observed for stronger nucleophiles such as hydride donors [3]. The Arrhenius parameters indicate that these reactions proceed through early transition states, consistent with the Hammond postulate for exothermic processes [5].
| Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Temperature Range (K) |
|---|---|---|---|
| Hydride | 1.2 × 10⁻³ | 16.8 | 298-338 |
| Alkoxide | 8.4 × 10⁻⁴ | 19.2 | 298-338 |
| Amine | 5.7 × 10⁻⁴ | 22.1 | 298-338 |
| Water | 2.1 × 10⁻⁵ | 24.7 | 298-338 |
The kinetics of hydrogen atom abstraction from the methylene groups adjacent to the oxo functionality have been investigated using radical initiators [3]. These studies reveal that the presence of the oxo group significantly activates the adjacent carbon-hydrogen bonds toward radical abstraction, with rate constants approximately 10-fold higher than those observed for simple alkyl chains [6].
Computational analysis indicates that hydrogen abstraction proceeds through transition states characterized by partial bond breaking and formation, with the oxo group providing stabilization through resonance delocalization of the resulting radical intermediate [3]. The activation barriers for these processes typically range from 18-22 kcal/mol, depending on the specific hydrogen abstraction site [6].
Density functional theory calculations have provided detailed insights into the mechanistic pathways for nucleophilic addition to the oxo group of Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- [7] [8]. These computational studies employ various levels of theory, including B3LYP, M06-2X, and ωB97X-D functionals with basis sets ranging from 6-31G(d) to def2-TZVP [9] [10].
Quantum chemical calculations reveal that the oxo group exhibits significant electrophilic character, with the carbonyl carbon carrying a partial positive charge of approximately +0.42 according to natural population analysis [11]. The molecular orbital analysis shows that the lowest unoccupied molecular orbital is predominantly localized on the carbonyl carbon, confirming its role as the primary electrophilic site [7].
The presence of the diethylamino substituent introduces electronic perturbations that enhance the electrophilicity of the oxo group through inductive withdrawal of electron density [12]. Computational studies using the natural bond orbital analysis framework demonstrate that the nitrogen lone pair participates in hyperconjugative interactions that modulate the reactivity of the carbonyl center [12].
Computational modeling of nucleophilic addition mechanisms reveals that transition states adopt geometries consistent with the Bürgi-Dunitz trajectory, with nucleophilic approach angles ranging from 105-110 degrees relative to the carbonyl plane [13] [7]. The transition state structures exhibit significant charge transfer from the nucleophile to the carbonyl carbon, with bond formation occurring at carbon-nucleophile distances of 2.1-2.3 Å [8].
Intrinsic reaction coordinate calculations confirm that these transition states connect reactant and product states through concerted bond formation and pyramidalization of the carbonyl carbon [7]. The computational results indicate that the reaction proceeds through early transition states for most nucleophiles, consistent with experimental kinetic observations [8].
| Computational Method | Basis Set | Activation Barrier (kcal/mol) | C-Nu Distance (Å) | Approach Angle (degrees) |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | 18.4 | 2.15 | 107.2 |
| M06-2X | def2-TZVP | 16.9 | 2.12 | 108.8 |
| ωB97X-D | cc-pVTZ | 17.6 | 2.18 | 106.5 |
| CCSD(T) | cc-pVDZ | 18.1 | 2.14 | 107.9 |
Continuum solvation models have been employed to investigate the influence of solvent environment on nucleophilic addition mechanisms [8]. The polarizable continuum model calculations demonstrate that polar solvents stabilize the transition states through enhanced solvation of the developing charges, leading to reduced activation barriers by 2-4 kcal/mol compared to gas-phase calculations [14].
Explicit solvent modeling using molecular dynamics simulations reveals that solvent molecules participate in hydrogen bonding interactions with both the nucleophile and the carbonyl oxygen, facilitating the nucleophilic addition process [8]. These studies indicate that protic solvents provide additional stabilization through direct hydrogen bonding to the reaction center [15].
The influence of solvent environment on cyclization reactions involving Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- has been extensively investigated through both experimental and theoretical approaches [16] [15]. Solvent effects play a crucial role in determining reaction pathways, selectivity, and overall efficiency of cyclization processes [17].
Studies in polar protic solvents such as water and alcohols demonstrate significant enhancement of cyclization rates compared to aprotic media [15]. The mechanistic investigations reveal that hydrogen bonding interactions between the solvent and the amide functionality facilitate conformational changes necessary for ring closure [18].
Kinetic measurements in water show rate enhancements of up to 50-fold compared to nonpolar solvents, attributed to the high dielectric constant and hydrogen bonding capability of water [15]. The activation parameters in aqueous media indicate reduced enthalpic barriers and more negative entropy of activation, consistent with increased solvent organization in the transition state [15].
Temperature-dependent studies in methanol reveal that the cyclization process exhibits non-Arrhenius behavior at low temperatures, suggesting the involvement of quantum tunneling effects in the ring-closing step [15]. This phenomenon is particularly pronounced for reactions involving hydrogen transfer processes [19].
Cyclization reactions in aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit different kinetic profiles compared to protic media [16]. The absence of hydrogen bonding leads to altered transition state structures and modified activation barriers [17].
Experimental studies demonstrate that the regioselectivity of cyclization is significantly influenced by the choice of aprotic solvent [16]. Coordinating solvents such as dimethyl sulfoxide favor formation of specific regioisomers through selective stabilization of intermediate species [17].
Computational analysis using explicit solvent models reveals that aprotic solvents interact primarily through dipole-dipole interactions and van der Waals forces, leading to different solvation patterns compared to hydrogen-bonding solvents [14]. These interactions affect the relative energies of competing cyclization pathways [16].
| Solvent Type | Dielectric Constant | Rate Enhancement Factor | Primary Interaction Mode | Selectivity Ratio |
|---|---|---|---|---|
| Water | 78.4 | 52.3 | Hydrogen bonding | 8.2:1 |
| Methanol | 32.7 | 34.7 | Hydrogen bonding | 6.5:1 |
| Dimethyl sulfoxide | 46.7 | 18.9 | Dipole-dipole | 3.1:1 |
| Dimethylformamide | 36.7 | 14.2 | Dipole-dipole | 2.8:1 |
| Toluene | 2.4 | 1.0 | van der Waals | 1.2:1 |
The mechanistic pathways for cyclization reactions exhibit solvent-dependent variations that affect both reaction rates and product distributions [16] [20]. In polar protic solvents, the cyclization typically proceeds through hydrogen-bonded transition states that stabilize developing charges during ring formation [18].
Computational studies reveal that the reaction coordinate for cyclization in water involves cooperative hydrogen bonding between multiple solvent molecules and the substrate [15]. This network of interactions lowers the activation barrier and provides a favorable entropic contribution through solvent reorganization [14].
In contrast, cyclization in nonpolar solvents proceeds through different conformational pathways that do not benefit from hydrogen bonding stabilization [20]. The activation barriers in these media are typically 5-8 kcal/mol higher than those observed in polar protic solvents [16].
The stereoelectronic effects governing hydroxyimino group reactivity in derivatives of Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- provide fundamental insights into the electronic structure and chemical behavior of these systems [19] [12]. The hydroxyimino functionality, when present as a derivative of the parent oxo compound, exhibits unique reactivity patterns influenced by orbital interactions and geometric constraints [21] [22].
Natural bond orbital analysis reveals that the hydroxyimino group participates in extensive hyperconjugative interactions with adjacent functional groups [12]. The nitrogen lone pair orbital serves as an electron donor to antibonding orbitals of neighboring carbon-carbon and carbon-oxygen bonds, significantly affecting the overall electronic structure [23].
Computational studies demonstrate that the energy of stabilization through hyperconjugation ranges from 8-15 kcal/mol, depending on the geometric orientation of the hydroxyimino group relative to other functional groups [21]. These interactions are maximized when the nitrogen lone pair is oriented antiperiplanar to electron-accepting orbitals [22].
The molecular orbital analysis indicates that the highest occupied molecular orbital is predominantly localized on the nitrogen atom of the hydroxyimino group, making this site particularly susceptible to electrophilic attack [24]. The orbital energy levels are significantly influenced by the orientation of the hydroxyl substituent, with different conformations exhibiting energy differences of 2-4 kcal/mol [19].
Stereoelectronic factors strongly influence the preferred conformations of hydroxyimino derivatives, with significant consequences for chemical reactivity [19] [21]. The orientation of the hydroxyl group relative to the carbon-nitrogen double bond affects both the stability and reactivity of these compounds [22].
Experimental studies demonstrate that the reactivity toward nucleophiles varies by factors of 10-100 depending on the stereochemical configuration of the hydroxyimino group [25]. This dramatic effect is attributed to differential orbital overlap in the transition states for nucleophilic attack [26].
Computational analysis reveals that the activation barriers for electrophilic addition to the hydroxyimino nitrogen are strongly dependent on the approach geometry [21]. The stereoelectronically favored trajectories correspond to approach angles that maximize orbital overlap while minimizing steric repulsion [19].
| Conformational Isomer | Relative Energy (kcal/mol) | Nucleophilic Rate Constant (M⁻¹s⁻¹) | Electronic Stabilization (kcal/mol) |
|---|---|---|---|
| E-syn | 0.0 | 2.4 × 10⁻² | 12.8 |
| E-anti | 1.8 | 8.7 × 10⁻⁴ | 9.2 |
| Z-syn | 3.2 | 1.3 × 10⁻³ | 8.9 |
| Z-anti | 2.1 | 5.6 × 10⁻⁴ | 10.4 |
The stereoelectronic environment around the hydroxyimino group significantly influences reaction selectivity patterns [12] [23]. The electronic properties of substituents attached to the carbon-nitrogen double bond modulate the electron density distribution and consequently affect regioselectivity and stereoselectivity [25].
Hammett analysis of substituted hydroxyimino derivatives reveals that electron-withdrawing groups enhance the electrophilicity of the carbon center, leading to increased rates of nucleophilic addition [25]. The reaction constant ρ values range from 1.2 to 2.8, depending on the specific reaction conditions and nucleophile employed [24].
Computational studies using natural population analysis demonstrate that the charge distribution in the hydroxyimino group is highly sensitive to substituent effects [12]. Electron-donating substituents increase the electron density on nitrogen by 0.05-0.12 electronic units, while electron-withdrawing groups have the opposite effect [23].